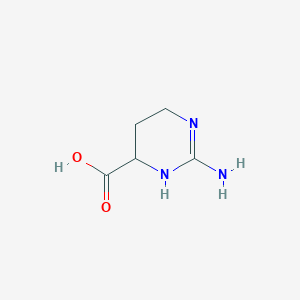

![molecular formula C15H13NO5 B1633175 Methyl 2-[(4-nitrobenzyl)oxy]benzoate CAS No. 52803-89-1](/img/structure/B1633175.png)

Methyl 2-[(4-nitrobenzyl)oxy]benzoate

Übersicht

Beschreibung

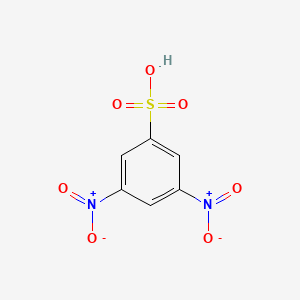

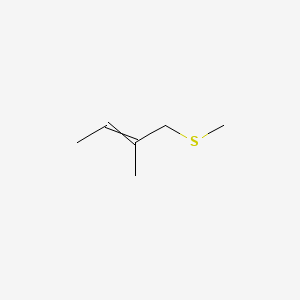

“Methyl 2-[(4-nitrobenzyl)oxy]benzoate” is a unique chemical compound with the empirical formula C15H13NO5 . It has a molecular weight of 287.27 . The compound is typically in solid form .

Molecular Structure Analysis

The SMILES string representation of the molecule isCOC(C1=C(C=CC=C1)OCC2=CC=C(C=C2)N+[O-])=O . This provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

“Methyl 2-[(4-nitrobenzyl)oxy]benzoate” is a solid compound . It has a molecular weight of 287.27 . The compound’s exact mass and monoisotopic mass are 287.07937252 g/mol . It has a complexity of 352 .Wissenschaftliche Forschungsanwendungen

Photocatalytic Oxidation

Methyl 2-[(4-nitrobenzyl)oxy]benzoate and its derivatives have been studied for their efficacy in selective photocatalytic oxidation processes. Research by Higashimoto et al. (2009) demonstrated the high conversion and selectivity of benzyl alcohol and its derivatives, including 4-nitrobenzyl alcohol, into corresponding aldehydes using a TiO2 photocatalyst under an O2 atmosphere. This process, facilitated by both UV-light and visible light irradiation, highlights the compound's role in enhancing photocatalytic oxidation reactions (Higashimoto et al., 2009).

Nucleoside Transport Inhibition

In the medical chemistry domain, derivatives of Methyl 2-[(4-nitrobenzyl)oxy]benzoate have been investigated for their potential in inhibiting nucleoside transport. Tromp et al. (2004) explored new analogues of 4-nitrobenzylthioinosine, aiming to reduce polarity and enhance oral absorption and CNS penetration. This study sheds light on the compound's applicability in developing inhibitors with improved pharmacokinetic properties (Tromp et al., 2004).

Photopolymerization Initiators

The compound's utility extends to materials science, particularly in photopolymerization processes. Guillaneuf et al. (2010) introduced an alkoxyamine bearing a chromophore group linked to the aminoxyl function, showcasing the compound's efficiency as a photoiniferter. This research underlines the compound's potential in nitroxide-mediated photopolymerization, presenting a pathway for creating polymers with tailored properties (Guillaneuf et al., 2010).

Optical Storage Materials

Explorations into optical storage materials have also benefited from Methyl 2-[(4-nitrobenzyl)oxy]benzoate derivatives. Meng et al. (1996) copolymerized nitrophenyl derivatives to study photoinduced birefringence, suggesting the compound's role in developing advanced optical storage solutions (Meng et al., 1996).

Corrosion Inhibition

In the field of corrosion science, derivatives of Methyl 2-[(4-nitrobenzyl)oxy]benzoate have been synthesized to act as corrosion inhibitors for mild steel. Singh and Quraishi (2016) evaluated novel Schiff’s Bases, demonstrating the compound's effectiveness in significantly reducing corrosion, highlighting its potential in industrial applications (Singh & Quraishi, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2-[(4-nitrophenyl)methoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-15(17)13-4-2-3-5-14(13)21-10-11-6-8-12(9-7-11)16(18)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKPPMQMPLOYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(4-nitrobenzyl)oxy]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1633101.png)